![molecular formula C8H10N2O3S B143854 (6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 127431-38-3](/img/structure/B143854.png)
(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
“(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid” is a highly potent antibiotic extensively utilized in studying a diverse range of bacterial infections . It is also known as (6S,7S)-7- (®-2-amino-2- (4-hydroxyphenyl)acetamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo oct-2-ene-2-carboxylic acid .
Synthesis Analysis
A novel synthetic route to 7-MAC from 7-ACA has been described in a study . This synthesis features a convenient and highly selective method for the introduction of 7 α -methoxy group to cephalosporin nucleus in 10 using MeOLi/ t -BuOCl in THF .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . The chemical formula of ceftriaxone sodium, a related compound, is C18H16N8Na2O7S3•3.5H2O . The color of ceftriaxone sodium solutions ranges from light yellow to amber, depending on the length of storage, concentration, and diluent used .Chemical Reactions Analysis
The chemical reactions of this compound are complex and involve several steps . The compound belongs to the class of organic compounds known as carbacephems, a new class of beta-lactam antibiotics similar in structure to the cephalosporins .Physical And Chemical Properties Analysis
This compound is a white to yellowish-orange crystalline powder which is readily soluble in water, sparingly soluble in methanol, and very slightly soluble in ethanol . The pH of a 1% aqueous solution is approximately 6.7 .properties
IUPAC Name |
(6S)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13/h4,7H,2,9H2,1H3,(H,12,13)/t4?,7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIAYEIXYQCDAN-DRGSQQHPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)N)SC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@H](C(C2=O)N)SC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
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